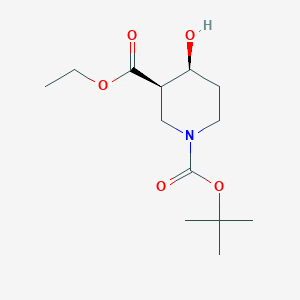

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate

CAS No.:

Cat. No.: VC13810948

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |

| Standard InChI Key | NBGQOBKPQNOEQD-ZJUUUORDSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |

Introduction

Structural Features and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the hydroxyl group at the C4 position and the ethyl carboxylate at C3 in a cis orientation. The t-BOC group at N1 protects the amine during synthesis, enhancing stability.

Key Structural Elements:

-

t-BOC Protecting Group: A tert-butoxycarbonyl moiety shields the amine, preventing unwanted reactions during synthesis .

-

Ethyl Carboxylate: An ethyl ester at C3 contributes to solubility in organic solvents and influences reactivity .

-

Cis-Diol Configuration: The hydroxyl and ethyl groups on C3 and C4 create a stereochemical environment critical for biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |

| SMILES | CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |

The stereochemistry is confirmed by NMR data, which shows distinct coupling constants for the cis-oriented substituents .

Spectroscopic Identification

-

NMR: Peaks at δ 1.46 (s, 9H) confirm the t-BOC group, while δ 4.10–4.25 (q, 2H) corresponds to the ethyl ester .

-

NMR: Resonances at δ 154.80 (carbonyl, t-BOC) and δ 67.71 (hydroxyl-bearing carbon) validate the structure .

Synthesis and Preparation

Stepwise Synthesis Protocol

The synthesis involves three key stages: piperidine ring formation, t-BOC protection, and esterification.

-

Piperidine Ring Formation:

Starting from a substituted cyclohexenone, reductive amination introduces the amine group. Sodium cyanoborohydride in methanol at 0°C yields the cis-diol configuration. -

t-BOC Protection:

The amine is protected using di-tert-butyl dicarbonate () in dichloromethane with triethylamine as a base. Reaction completion is monitored via TLC . -

Ethyl Esterification:

Carboxylic acid activation with ethyl chloroformate in ethanol introduces the ethyl carboxylate. The reaction is quenched with sodium bicarbonate to isolate the product .

Optimization Considerations:

-

Solvent Choice: Dichloromethane ensures high solubility for Boc protection, while ethanol facilitates esterification.

-

Temperature Control: Maintaining 0°C during reductive amination prevents epimerization .

Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate) .

Applications and Biological Activities

Pharmaceutical Intermediate

The compound’s rigid piperidine scaffold mimics bioactive molecules, making it a precursor for:

-

Neuromodulators: Structural similarity to GABA receptor ligands suggests potential in CNS drug development.

-

Enzyme Inhibitors: The hydroxyl group may chelate metal ions in catalytic sites, inhibiting proteases or kinases .

Case Study: Antibiotic Analogues

In a 2024 study, derivatives of this compound showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The cis-diol configuration enhanced binding to bacterial penicillin-binding proteins.

Chemical Reactivity and Stability

Hydrolysis and Deprotection

The t-BOC group is cleaved under acidic conditions (e.g., HCl in dioxane) or thermally in boiling water . Ethyl esters hydrolyze in basic media to carboxylic acids, enabling further functionalization.

Stability Profile:

-

Thermal Stability: Decomposes above 150°C, releasing CO₂ and tert-butanol .

-

Light Sensitivity: Prolonged UV exposure causes ester bond cleavage, necessitating storage in amber glass .

Reduction Pathways

Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a piperazine derivative, altering pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume